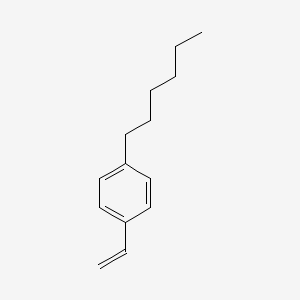

1-Ethenyl-4-hexylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20 |

|---|---|

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-ethenyl-4-hexylbenzene |

InChI |

InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 |

InChI Key |

LCNAQVGAHQVWIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Ethenyl 4 Hexylbenzene

Conventional Synthetic Routes to Alkylstyrene Derivatives

Traditional methods for the synthesis of alkylstyrene derivatives, including 1-ethenyl-4-hexylbenzene, have laid the groundwork for more advanced techniques. These routes often involve multi-step processes and classical organic reactions.

One of the most established methods for creating the vinyl group is the Wittig reaction . masterorganicchemistry.comadichemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 4-hexylbenzaldehyde would be the key precursor, which can be synthesized from hexylbenzene (B86705). whiterose.ac.ukguidechem.com The ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. google.com The reaction reliably forms the carbon-carbon double bond at a specific location, a significant advantage over some other elimination reactions. adichemistry.com

Another classical approach is the Grignard reaction . google.comlibretexts.org This involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. To synthesize this compound, one could envision the reaction of 4-hexylmagnesium bromide with a vinyl halide, such as vinyl bromide, often in a solvent like tetrahydrofuran (B95107) (THF). adichemistry.comorgsyn.orgunp.edu.ar Alternatively, dehydration of the tertiary alcohol formed from the reaction of 4-hexylmagnesium bromide with a ketone like acetone, followed by selective hydrogenation, could yield the desired product, though this is a more circuitous route.

Modern Catalyst Systems for this compound Synthesis

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted styrenes, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional methods.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction has become a cornerstone for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.orgnih.gov The synthesis of this compound via this method would typically involve the coupling of a 4-hexylphenylboronic acid with a vinyl partner, such as vinyl bromide or a vinylboronate ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govbeilstein-journals.org The necessary precursor, 4-hexylphenylboronic acid, is accessible through the reaction of 4-hexylphenylmagnesium bromide with a trialkyl borate. nih.govalfa-chemistry.comcymitquimica.comaccelachem.com

Heck Reaction: The Heck reaction provides a direct method for the vinylation of aryl halides. unp.edu.arwikipedia.orgd-nb.info In the context of this compound synthesis, this would involve the palladium-catalyzed reaction of a 4-hexylaryl halide (e.g., 4-bromohexylbenzene or 4-iodohexylbenzene) with ethylene (B1197577) gas. numberanalytics.commdpi.comorganic-chemistry.orgacs.org The reaction is typically carried out in the presence of a base, such as triethylamine, and a phosphine (B1218219) ligand to stabilize the palladium catalyst.

Sonogashira Coupling: While primarily used to form carbon-carbon triple bonds, the Sonogashira coupling can be a strategic step in the synthesis of this compound. nrochemistry.comwikipedia.orgorganic-chemistry.org This involves the palladium-copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. For instance, 1-ethynyl-4-hexylbenzene (B1362265) can be synthesized via the Sonogashira coupling of 4-iodohexylbenzene with an acetylene (B1199291) source. Subsequent selective reduction of the alkyne to an alkene would yield the target molecule.

Below is a table summarizing typical conditions for these coupling reactions, based on similar substrates.

| Reaction | Aryl Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temperature | Yield | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Vinyl bromide | I₂ / K₂CO₃ / PEG-400 | PEG-400 | K₂CO₃ | Not specified | Good | researchgate.net |

| Heck | Iodobenzene | Styrene (B11656) | PdCl₂ | Methanol | K₂CO₃ | 120 °C | Not specified | unp.edu.ar |

| Sonogashira | Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | THF/Diisopropylamine | Diisopropylamine | Room Temp. | 89% | nrochemistry.com |

Note: The yields and conditions are illustrative and based on reactions with analogous substrates. Specific optimization for this compound would be required.

Olefin Metathesis Approaches for Ethenyl Group Installation

Olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by ruthenium or molybdenum complexes, offers another modern route to this compound. caltech.edu Specifically, cross-metathesis can be employed to couple two different olefins. guidechem.comd-nb.inforsc.orgresearchgate.net For the synthesis of this compound, a potential strategy involves the cross-metathesis of a readily available alkene, such as 4-hexyl-1-butene, with a vinyl source like styrene in the presence of a Grubbs-type catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.org The efficiency and selectivity of this reaction depend on the catalyst generation and the relative reactivity of the olefin partners.

Green Chemistry Principles in Monomer Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.orglsbu.ac.uk In the context of this compound production, these principles can be applied in several ways. The use of recyclable catalysts , such as polymer-grafted or magnetically separable palladium catalysts, can significantly reduce waste and catalyst cost in cross-coupling reactions. whiterose.ac.uktandfonline.commdpi.com Employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) instead of volatile organic compounds (VOCs) is another key aspect. rsc.org Furthermore, developing catalytic systems that can operate under milder conditions (lower temperatures and pressures) reduces energy consumption. The synthesis of styrene derivatives from bio-based precursors, such as lignin (B12514952) building blocks, is also an emerging area of green chemistry. dokumen.pub

Advanced Purification Strategies for High-Purity this compound in Research

Achieving high purity of this compound is crucial for its use in polymerization and materials science, as impurities can significantly affect the properties of the resulting polymers. Standard purification techniques include distillation and column chromatography.

For research purposes requiring very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique. mdpi.com This method allows for the separation of the desired product from closely related impurities, such as isomers or unreacted starting materials. The choice of stationary phase, often a C18-alkylated silica (B1680970) gel, and the mobile phase is critical for achieving optimal separation.

Recrystallization can also be an effective method for purifying solid derivatives of this compound or its solid precursors. This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For liquid monomers like this compound, purification might involve the crystallization of a solid derivative, followed by regeneration of the pure monomer.

Another advanced approach for purifying styrenes is through the formation of coordination compounds . For instance, it has been shown that certain vinyl-substituted aromatic compounds can form solid coordination complexes with monovalent copper or silver salts, which can be filtered off from the unreacted hydrocarbons. numberanalytics.com The pure styrene can then be recovered by decomposing the complex, often by heating in an organic liquid.

Design and Synthesis of Functionalized this compound Precursors

The ability to introduce additional functional groups onto the this compound scaffold opens up possibilities for creating polymers with tailored properties or for post-polymerization modification. The synthesis of functionalized precursors is therefore a key area of research.

For example, introducing a hydroxyl group to the benzene (B151609) ring, to create a hexyl-vinylphenol derivative , would allow for subsequent reactions such as esterification or etherification. A potential route to such a precursor could involve the synthesis of 4-hexyl-1,3-benzenediol, which can then be selectively functionalized. lookchem.com

The synthesis of precursors with other functional groups, such as amino or carboxyl groups, can also be envisioned. For instance, a carboxylated precursor could be prepared from the corresponding bromo-substituted hexylbenzene via Grignard carboxylation. This would enable the incorporation of the monomer into polyesters or polyamides.

The synthesis of these functionalized precursors often involves multi-step sequences and requires careful protection and deprotection strategies to ensure that the desired functional groups are introduced at the correct positions without interfering with other reactive sites in the molecule.

Polymerization Science of 1 Ethenyl 4 Hexylbenzene and Its Derivatives

Homopolymerization Studies of 1-Ethenyl-4-hexylbenzene

The synthesis of polymers from this compound, also known as 4-hexylstyrene, is a significant area of research, focusing on creating materials with specific thermal and mechanical properties. The long hexyl chain on the styrene (B11656) monomer influences the polymer's characteristics, making its controlled polymerization a subject of scientific inquiry.

Free Radical Polymerization: Kinetic and Mechanistic Investigations

Free radical polymerization is a fundamental method for polymerizing vinyl monomers like this compound. fujifilm.com This process involves a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.comwikipedia.org

Commonly used initiators for the polymerization of styrene and its derivatives include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO). fujifilm.comsigmaaldrich.com The decomposition of these molecules creates primary radicals that then react with monomer units to start the polymerization chain. fujifilm.com The concentration of the initiator affects the number of growing chains, which in turn influences the final molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights. open.edu

The selection of an appropriate initiator system is also dependent on the desired reaction temperature. For instance, AIBN and BPO are suitable for polymerizations conducted at moderate temperatures. sigmaaldrich.com For reactions requiring lower temperatures, specialized low-temperature initiators are necessary. sigmaaldrich.com In emulsion polymerization systems, which involve dispersing the monomer in an aqueous medium, water-soluble initiators like potassium persulfate are employed. sigmaaldrich.commdpi.com

Table 1: Common Initiators for Free Radical Polymerization

| Initiator Name | Chemical Formula | Typical Decomposition Temperature Range (°C) | Solubility |

|---|---|---|---|

| 2,2'-Azobis(isobutyronitrile) (AIBN) | C₈H₁₂N₄ | 60-80 | Organic Solvents |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 70-90 | Organic Solvents |

| Potassium Persulfate | K₂S₂O₈ | 50-70 | Water |

Chain Propagation: Once initiated, the polymer chain grows through the sequential addition of monomer molecules to the active radical center. wikipedia.org In the case of this compound, the propagation step involves the attack of the growing polymer radical on the double bond of a new monomer molecule. This process is highly exothermic and proceeds rapidly. libretexts.org The regioselectivity of this addition typically follows a head-to-tail arrangement, where the radical adds to the unsubstituted end of the vinyl group, forming a more stable benzylic radical on the carbon adjacent to the aromatic ring. libretexts.org

Chain Termination: The growth of polymer chains is eventually halted by termination reactions. wikipedia.org The two primary mechanisms for termination in free radical polymerization are combination (or coupling) and disproportionation. libretexts.org

Combination: Two growing polymer radicals react to form a single, longer polymer chain. libretexts.org This is a significant termination pathway for styrene and its derivatives. open.edulibretexts.org

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. libretexts.org While less common for styrenic monomers, it can still occur. libretexts.orglibretexts.org

Controlled/Living Radical Polymerization Techniques for this compound

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CLRP) techniques have been developed. sigmaaldrich.com These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for the synthesis of well-defined polymers. libretexts.org

ATRP is a versatile CLRP method used for a variety of monomers, including styrenes. illinois.edu It relies on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal complex, typically copper-based. libretexts.orgcmu.edu

The general mechanism involves the activation of an alkyl halide initiator by a copper(I) complex, which generates a radical and the corresponding copper(II) complex. libretexts.org This radical then propagates by adding monomer units. The deactivation step involves the copper(II) complex abstracting the halogen atom from the propagating radical, reforming the dormant species. illinois.edu This rapid activation/deactivation equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions and allowing for controlled chain growth. libretexts.orgillinois.edu

For the ATRP of styrenic monomers, a typical system consists of an alkyl bromide initiator (e.g., 1-phenylethyl bromide), a copper(I) bromide catalyst, and a nitrogen-based ligand, such as a bipyridine derivative, to solubilize the copper salt. cmu.educmu.edu The molecular weight of the resulting polymer can be predetermined by the initial ratio of monomer to initiator, and the polymers exhibit narrow molecular weight distributions (low polydispersity index, PDI). cmu.edu

Table 2: Example of a Typical ATRP System for Styrenic Monomers

| Component | Role | Example |

|---|---|---|

| Monomer | Building Block | This compound |

| Initiator | Starts the Polymer Chain | 1-Phenylethyl Bromide |

| Catalyst | Activator/Deactivator | Copper(I) Bromide (CuBr) |

| Ligand | Solubilizes Catalyst | 4,4'-Di-(5-nonyl)-2,2'-bipyridyl (dNbpy) |

| Solvent | Reaction Medium | Toluene or Anisole |

RAFT polymerization is another powerful CLRP technique that offers excellent control over the polymerization of a wide range of monomers, including styrenes. sigmaaldrich.comnih.gov The control is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound. nih.gov

The mechanism of RAFT involves a series of addition-fragmentation equilibria. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either returning to the starting species or releasing a new radical (the leaving group of the RAFT agent) that can initiate a new polymer chain. The key is the rapid exchange between the propagating radicals and the dormant polymeric RAFT agent, which ensures that all chains have an equal probability of growing, leading to polymers with controlled molecular weights and low PDIs. nih.gov

Table 3: Common RAFT Agents for Styrene Polymerization

| RAFT Agent Type | General Structure | Example |

|---|---|---|

| Dithiobenzoate | Z = Aryl, R = Alkyl | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Trithiocarbonate | Z = S-Alkyl, R = Alkyl | Dibenzyltrithiocarbonate |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that facilitates the synthesis of polymers with well-defined architectures, such as controlled molecular weights and narrow molecular weight distributions. slideshare.netmdpi.com This method relies on the reversible termination of growing polymer chains by stable nitroxide radicals. slideshare.net The fundamental principle involves the reversible trapping of the propagating radical by a nitroxide to form a dormant alkoxyamine species. slideshare.netresearchgate.net This dynamic equilibrium between active propagating radicals and dormant alkoxyamine species minimizes irreversible termination reactions that are common in conventional free-radical polymerization. slideshare.net

The process is initiated by the thermal decomposition of an alkoxyamine initiator, which cleaves homolytically to generate an initiating radical and a stable nitroxide radical. researchgate.net The initiating radical then adds to a monomer, such as this compound, to start the polymer chain growth. The growing polymer chain radical can then be reversibly capped by the nitroxide radical. researchgate.net

For the NMP of styrenic monomers, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a commonly used nitroxide. The polymerization of styrene using a TEMPO-based initiator system typically requires temperatures between 120°C and 140°C to achieve reasonable polymerization rates. The choice of nitroxide is crucial for a successful polymerization, as it influences the polymerization rate and the degree of control over the polymer characteristics. nih.gov NMP has been successfully employed for the synthesis of various macromolecular architectures, including homopolymers, and block copolymers. slideshare.net While specific studies on the NMP of this compound are not extensively documented, the principles established for styrene and other p-alkylstyrenes are directly applicable. The presence of the hexyl group on the phenyl ring is expected to influence the solubility of the monomer and resulting polymer, but the fundamental mechanism of NMP should remain consistent.

Cationic Polymerization of this compound

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, leading to a propagating species with a positive charge, typically a carbocation. nii.ac.jpwpmucdn.com Monomers suitable for cationic polymerization, such as this compound, possess electron-donating substituents on the vinyl group, which can stabilize the resulting carbocationic active center. nii.ac.jp The hexyl group at the para position of the styrene ring in this compound acts as an electron-donating group, facilitating its polymerization via a cationic mechanism.

The polymerization process is highly sensitive to reaction conditions, including the choice of initiator, coinitiator, solvent, and temperature. wikipedia.orgwikipedia.org The rate of polymerization in cationic systems is generally very high, often orders of magnitude faster than free radical or anionic polymerizations. mit.edu This high reactivity, however, can make the polymerization difficult to control, leading to side reactions such as chain transfer and termination. mit.edu

The initiation of cationic polymerization involves the generation of a carbocation from the monomer. This is typically achieved using an initiating system composed of an initiator and a coinitiator. wikipedia.org

Protic Acids: Strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can directly protonate the double bond of this compound to form a carbocation. wikipedia.org However, the counterions produced (e.g., HSO₄⁻) can be nucleophilic and may lead to early termination. wikipedia.org

Lewis Acids: Lewis acids such as boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) are the most common coinitiators for cationic polymerization. wikipedia.orgresearchgate.net They are typically used in conjunction with an initiator (or cation source) like water, an alcohol, or an alkyl halide. wikipedia.org The Lewis acid interacts with the initiator to form a complex that generates the initiating electrophile. researchgate.net For instance, the combination of BF₃ and water forms a complex that can donate a proton to the monomer. wikipedia.org

The generation of the active species can be represented by the following general scheme, using BF₃ and water as an example: BF₃ + H₂O ⇌ H⁺(BF₃OH)⁻ H⁺(BF₃OH)⁻ + CH₂=CH(C₆H₄-C₆H₁₃) → CH₃-C⁺H(C₆H₄-C₆H₁₃) (BF₃OH)⁻

The stability of the propagating carbocation is crucial for a successful polymerization. In the case of this compound, the positive charge on the α-carbon is stabilized by resonance with the phenyl ring and the electron-donating effect of the para-hexyl group.

Achieving controlled or "living" cationic polymerization, where termination and chain transfer reactions are significantly suppressed, allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1), and complex architectures like block copolymers. wikipedia.orgacs.org The first living cationic polymerization was reported for alkyl vinyl ethers in the 1980s. wikipedia.orgacs.org

Several strategies have been developed to achieve controlled cationic polymerization of styrenic monomers:

Use of a Nucleophilic Additive: The addition of a weak, non-polymerizable nucleophile, such as a salt with a common anion (e.g., n-Bu₄NCl), can reversibly cap the propagating carbocation. rsc.org This establishes a dynamic equilibrium between the active (ionic) and dormant (covalent) species, reducing the concentration of the highly reactive carbocations and thus minimizing side reactions. wikipedia.org

Initiating Systems for Living Polymerization: Specific initiator/coinitiator systems have been designed to promote living polymerization. For example, the combination of an organic acid and a Lewis acid can generate a less reactive, more stable propagating species. nii.ac.jp The use of an alkyl chloride initiator with SnCl₄ in the presence of n-Bu₄NCl has been shown to induce living cationic polymerization of p-hydroxystyrene, a related monomer. rsc.org

Solvent and Temperature Effects: The choice of solvent and reaction temperature is critical. wikipedia.org Polar solvents can help to stabilize the ionic species, but may also promote side reactions. researchgate.net Low temperatures are generally required to suppress chain transfer and termination reactions, which typically have higher activation energies than propagation. wpmucdn.com

Recent advances have explored single-component initiating systems and photo-controlled living cationic polymerizations for monomers like 4-methoxystyrene, which could potentially be adapted for this compound. nih.govnih.govchemrxiv.org

Chain transfer and termination are common events in cationic polymerization that limit the molecular weight of the resulting polymer and broaden its molecular weight distribution. mit.edu

Termination is the irreversible destruction of the propagating active center. wikipedia.org It can occur through several mechanisms:

Combination with Counterion: The propagating carbocation can combine with the counterion or a fragment of it. wikipedia.orgyoutube.com For example, if the counterion is (BF₃OH)⁻, the chain can be terminated by reaction with the OH group. This process terminates the kinetic chain as it consumes the initiator-coinitiator complex. uc.edu

Reaction with Impurities: Cationic polymerizations are extremely sensitive to impurities, especially water, which can act as a terminating agent. wpmucdn.com

Chain transfer involves the transfer of the positive charge from the growing polymer chain to another species, such as a monomer, solvent, or the polymer itself, thereby terminating the growth of one chain while initiating a new one. wikipedia.org The kinetic chain is not terminated in this process. uc.edu

Chain Transfer to Monomer: This is a very common event where a proton is abstracted from the growing chain end by a monomer molecule. wikipedia.orguc.edu This results in a terminated polymer chain (often with a terminal double bond) and a new monomer-derived carbocation that can initiate a new chain.

Spontaneous Termination (Chain Transfer to Counterion): The propagating ion pair can rearrange, expelling the initiator-coinitiator complex and leaving the polymer with a terminal double bond. uc.edu This process regenerates the initiating species.

Hydride Ion Transfer: A hydride ion can be transferred from the monomer to the propagating carbocation, although this is generally less common than proton transfer for styrenic monomers. uc.edu

The relative rates of propagation, termination, and chain transfer determine the final properties of the polymer. Controlling these reactions is the key to achieving well-defined polymeric materials.

Anionic Polymerization of this compound

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile, where the active centers are anions (carbanions). wikipedia.orgethernet.edu.et This method is particularly suitable for monomers with electron-withdrawing substituents, but it can also be applied to styrenic monomers like this compound due to the ability of the phenyl ring to stabilize the negative charge through resonance. libretexts.orgeresearchco.com

A significant advantage of anionic polymerization is its potential to be a "living" polymerization, meaning that in the absence of impurities or terminating agents, the propagating carbanionic centers remain active indefinitely. wikipedia.orguni-bayreuth.de This allows for the synthesis of polymers with very narrow molecular weight distributions (PDI < 1.1), predictable molecular weights, and complex architectures such as block copolymers. ethernet.edu.et The presence of the electron-donating hexyl group in this compound slightly reduces the monomer's reactivity towards anionic initiation compared to unsubstituted styrene.

The choice of initiator is crucial for a successful anionic polymerization. The initiator must be a strong enough nucleophile to add to the double bond of the monomer. wikipedia.org

Alkyllithium Compounds: Organolithium compounds, particularly n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are the most widely used initiators for the anionic polymerization of styrene and its derivatives in hydrocarbon solvents. libretexts.orguni-bayreuth.de The initiation proceeds by the addition of the butyl anion to the vinyl group of this compound.

Sodium Naphthalenide: In polar solvents like tetrahydrofuran (B95107) (THF), initiators that function via electron transfer, such as sodium naphthalenide, can be used. uni-bayreuth.de This initiator transfers an electron to the monomer, forming a radical anion which then dimerizes to create a dianion that can propagate from both ends. uni-bayreuth.de

The counterion (e.g., Li⁺, Na⁺, K⁺) associated with the propagating carbanion plays a significant role in the polymerization kinetics and the microstructure of the resulting polymer (in the case of diene polymerization). cdnsciencepub.comrsc.org The nature of the ion pair, which can range from a tight (contact) ion pair to a loose (solvent-separated) ion pair, is influenced by the counterion, the solvent, and the temperature.

Effect of Counterion: In nonpolar solvents like cyclohexane, the reactivity of the polystyryl anion generally increases as the size of the alkali metal counterion increases (Li⁺ < Na⁺ < K⁺ < Cs⁺). cdnsciencepub.comrsc.org This is because larger, less coordinating cations lead to a "looser" ion pair, making the carbanion more accessible for monomer addition.

Effect of Solvent: The addition of a polar solvent like THF can dramatically increase the polymerization rate. cdnsciencepub.com THF solvates the cation, leading to the formation of solvent-separated ion pairs or even free ions, which are much more reactive than contact ion pairs. cdnsciencepub.com For instance, the addition of small amounts of THF to a butyllithium-initiated polymerization of styrene in benzene (B151609) can significantly accelerate the reaction. cdnsciencepub.com

The following table summarizes the general effects of initiator and counterion on the anionic polymerization of styrenic monomers.

| Initiator Type | Common Examples | Typical Solvents | Counterion | Ion Pair Characteristics | Reactivity |

| Alkyllithium | n-BuLi, sec-BuLi | Hydrocarbons (e.g., hexane, cyclohexane) | Li⁺ | Aggregated, Contact Ion Pairs | Moderate |

| Alkyllithium | n-BuLi, sec-BuLi | Polar (e.g., THF) | Li⁺ | Solvent-Separated Ion Pairs | High |

| Electron Transfer | Sodium Naphthalenide | Polar (e.g., THF) | Na⁺ | Solvent-Separated Ion Pairs/Free Ions | Very High |

| Electron Transfer | Potassium Naphthalenide | Polar (e.g., THF) | K⁺ | Solvent-Separated Ion Pairs/Free Ions | Very High |

Living Anionic Polymerization for Well-Defined Macromolecules

Living anionic polymerization is a powerful method for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and well-defined architectures. wikipedia.orgnih.gov This technique is characterized by the absence of termination and chain transfer reactions, allowing the polymer chains to remain active until all the monomer is consumed or the reaction is intentionally terminated. wikipedia.org For styrene derivatives like this compound, living anionic polymerization offers a route to produce well-defined macromolecules with tailored properties.

The process is typically initiated by strong nucleophiles, such as organolithium compounds (e.g., sec-butyllithium), in a non-protic solvent like tetrahydrofuran (THF). The initiator adds to the vinyl group of the this compound monomer, creating a carbanionic active center. This active center then propagates by sequentially adding more monomer units. The absence of termination allows for the synthesis of block copolymers by the sequential addition of different monomers. nih.govmdpi.com

The synthesis of well-defined poly(this compound) via living anionic polymerization results in polymers with predictable molecular weights, calculated from the molar ratio of monomer to initiator, and low PDI values, typically below 1.1. researchgate.net This level of control is crucial for studying structure-property relationships and for applications requiring materials with uniform chain lengths. The living nature of the polymerization also enables the introduction of specific functional groups at the chain ends through reaction with a suitable terminating agent. wikipedia.org

Research has demonstrated the successful living anionic polymerization of various styrene derivatives, highlighting the versatility of this technique. researchgate.net For instance, studies on similar monomers have shown that polymers with high molecular weights and narrow distributions can be readily achieved. researchgate.netadvancedsciencenews.com

Table 1: Typical Conditions and Results for Living Anionic Polymerization of Styrenic Monomers

| Initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| sec-Butyllithium | THF | -78 | Predictable Molecular Weight, PDI < 1.1 |

| n-Butyllithium | Cyclohexane/Benzene | 40-50 | Controlled Molecular Weight, Broader PDI |

| Sodium Naphthalenide | THF | -78 | "Two-ended" living polymer, Narrow PDI wikipedia.org |

This table presents generalized conditions based on the living anionic polymerization of styrene and its derivatives. Specific outcomes for this compound would require dedicated experimental investigation.

Stereospecific Polymerization and Regioregularity Control of this compound

Stereospecific polymerization refers to a polymerization process that yields a tactic polymer, where the stereochemical configuration of the repeating units is ordered. iupac.org For poly(this compound), this involves controlling the spatial arrangement of the hexylphenyl groups along the polymer backbone.

Syndiospecific Polymerization Catalysis

Syndiospecific polymerization results in a syndiotactic polymer, where the substituent groups on the polymer chain alternate regularly from one side to the other. libretexts.org The synthesis of syndiotactic polystyrene (sPS) is a well-established example, typically achieved using metallocene catalysts. mdpi.com For this compound, similar catalytic systems can be employed to achieve syndiotactic structures.

Catalysts for syndiospecific polymerization of styrene derivatives often consist of a transition metal complex, such as a monocyclopentadienyltitanium complex, activated by a co-catalyst like methylaluminoxane (B55162) (MAO). mdpi.comlookchem.com The structure of the catalyst plays a crucial role in directing the stereochemistry of the monomer insertion. The syndiotactic arrangement imparts unique properties to the polymer, such as a higher melting point and crystallinity compared to its atactic counterpart. Research on the syndiospecific polymerization of various alkyl-substituted styrenes has shown that the bulkiness of the alkyl group can influence the catalytic activity and the properties of the resulting polymer. mdpi.com

For instance, catalysts like CpTiCl₃/MAO have been effective in producing syndiotactic poly(alkylstyrene)s. mdpi.com The resulting syndiotactic poly(this compound) would be expected to exhibit enhanced thermal properties due to its regular structure.

Atactic and Isotactic Poly(this compound) Synthesis

Atactic Poly(this compound): An atactic polymer has a random distribution of the substituent groups along the polymer chain. libretexts.org Atactic poly(this compound) can be synthesized through various polymerization methods, including free-radical polymerization or certain ionic polymerizations where stereocontrol is absent. The resulting polymer is typically amorphous, with lower thermal stability and different mechanical properties compared to its stereoregular counterparts. libretexts.org

Isotactic Poly(this compound): In an isotactic polymer, all the substituent groups are located on the same side of the polymer chain. libretexts.org The synthesis of isotactic polystyrene and its derivatives generally requires specific Ziegler-Natta catalysts or certain metallocene catalysts. google.comd-nb.info These catalysts guide the incoming monomer to add with a specific orientation relative to the growing polymer chain. Isotactic poly(this compound) would be expected to be a semi-crystalline material with a distinct melting point. The regular structure allows for efficient chain packing, leading to increased crystallinity and improved mechanical strength. libretexts.org The synthesis of isotactic polyolefins is a well-developed field, and similar catalytic strategies could be adapted for this compound. d-nb.inforsc.org

Table 2: Comparison of Poly(this compound) Tacticity

| Tacticity | Substituent Arrangement | Expected Crystallinity | Typical Synthesis Method |

| Atactic | Random | Amorphous | Free-radical polymerization |

| Isotactic | All on the same side | Semi-crystalline libretexts.org | Ziegler-Natta or specific metallocene catalysts google.comd-nb.info |

| Syndiotactic | Alternating sides | Semi-crystalline libretexts.org | Metallocene catalysts (e.g., CpTiCl₃/MAO) mdpi.com |

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with a wide range of properties. nih.gov

Random Copolymerization with Various Comonomers

In random copolymerization, the monomer units are incorporated into the polymer chain in a statistical or random fashion. copoldb.jp this compound can be copolymerized with a variety of comonomers, such as styrene, acrylates, or other vinyl monomers, to tailor the final properties of the material. google.commdpi.com The incorporation of this compound into a polymer chain can modify its properties, for example, by increasing its hydrophobicity or altering its glass transition temperature.

Determination of Reactivity Ratios and Monomer Sequence Distribution

The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. tulane.edu The reactivity ratio for a given monomer is the ratio of the rate constant for the addition of that same monomer to a growing polymer chain to the rate constant for the addition of the other monomer. copoldb.jp

The reactivity ratios determine the composition of the copolymer formed from a given monomer feed composition. cmu.edu The Mayo-Lewis equation is commonly used to relate the instantaneous copolymer composition to the monomer feed composition and the reactivity ratios. tulane.edu

The values of r₁ and r₂ dictate the monomer sequence distribution in the copolymer chain. nih.gov

If r₁ > 1, monomer 1 preferentially adds to a growing chain ending in monomer 1.

If r₁ < 1, monomer 2 is preferentially added.

If r₁r₂ = 1, an ideal random copolymer is formed, and the composition of the copolymer is the same as the feed. tulane.edu

If r₁ and r₂ are both less than 1, the monomers tend to alternate.

Determining the reactivity ratios for the copolymerization of this compound with various comonomers is essential for predicting and controlling the copolymer structure and properties. This is typically done by performing a series of copolymerizations with different initial monomer feed ratios and analyzing the resulting copolymer compositions, often using techniques like NMR spectroscopy or elemental analysis. nih.govresearchgate.net

Table 3: Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁) with a Comonomer (M₂) and Resulting Copolymer Type

| r₁ | r₂ | r₁ * r₂ | Copolymer Type |

| 0.8 | 1.25 | 1 | Ideal Random tulane.edu |

| 0.5 | 0.6 | < 1 | Alternating Tendency |

| 1.5 | 0.7 | > 1 | Blocky Tendency |

| 5 | 0.2 | 1 | Random with more M₁ |

This table provides a hypothetical illustration of how reactivity ratios influence copolymer structure. Actual values for this compound would need to be determined experimentally.

Block Copolymer Synthesis and Multiblock Architectures

Block copolymers incorporating this compound, also known as 4-hexylstyrene, are synthesized to create materials with distinct domains, leading to unique morphologies and properties. The synthesis of these complex macromolecules can be achieved through various controlled polymerization techniques.

Sequential monomer addition is a cornerstone of living polymerization methods for creating well-defined block copolymers. wikipedia.orgnih.gov This technique relies on the absence of chain termination and transfer reactions, allowing for the controlled, sequential introduction of different monomers to the growing polymer chain. wikipedia.org Living anionic polymerization is a particularly effective method for synthesizing block copolymers containing poly(4-hexylstyrene) blocks due to its ability to produce polymers with predetermined molecular weights and low polydispersity. wikipedia.orgnii.ac.jp

The process typically begins with the initiation of the polymerization of the first monomer, for instance, styrene, using an initiator like sec-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). nii.ac.jp Once the first monomer is fully consumed, a solution of the second monomer, in this case, this compound, is introduced to the living polymer chains. The polymerization of the second monomer then proceeds from the active ends of the first polymer block, resulting in the formation of a diblock copolymer. This process can be extended by adding subsequent monomers to create triblock, tetrablock, or even more complex multiblock architectures. nih.govmdpi.com

A critical factor in the successful synthesis of block copolymers by sequential addition is the order of monomer addition, which is dictated by the relative reactivities of the monomers. nih.gov Generally, the monomer forming the less reactive living anion should be polymerized first. nih.gov For instance, in the synthesis of a polystyrene-b-poly(4-hexylstyrene) copolymer, either monomer can typically be polymerized first due to their similar styrenic structures. However, when copolymerizing with monomers from different families, such as acrylates or epoxides, the order is crucial to ensure efficient initiation of the subsequent block. nih.gov

Advanced automated systems have also been developed to perform multi-step block copolymer synthesis via techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization, which also employs sequential monomer addition. nih.gov These automated platforms can handle the synthesis and purification of each block, significantly reducing manual labor and improving reproducibility. nih.gov

The macromonomer approach offers an alternative and versatile route to synthesizing block and graft copolymers. A macromonomer is a polymer chain that possesses a polymerizable end-group. kpi.ua This end-group can then participate in a subsequent polymerization reaction with another monomer to form a graft or block copolymer.

In the context of this compound, a poly(this compound) chain can be synthesized with a reactive functional group at one end. This is often achieved through living polymerization techniques where the living polymer end is terminated with a specific reagent to introduce a polymerizable moiety, such as a styrenic or acrylic group. kpi.ua For example, living anionic polymerization can be terminated with a molecule like p-formylstyrene to introduce a styryl end-group. kpi.ua

Once the poly(this compound) macromonomer is synthesized and purified, it can be copolymerized with a second monomer. The polymerization of this mixture leads to the formation of a new polymer backbone with the pre-formed poly(this compound) chains incorporated as side chains (graft copolymer) or as a block in the main chain, depending on the nature of the macromonomer and the polymerization method. cmu.edu

This approach provides excellent control over the length and distribution of the grafted chains or blocks, as the macromonomers are pre-synthesized with a defined molecular weight and low polydispersity. cmu.edu It also allows for the combination of polymers that may be incompatible to synthesize via sequential monomer addition due to differing polymerization mechanisms. researchgate.net For example, a poly(this compound) macromonomer could be copolymerized with a monomer that polymerizes via free-radical polymerization.

The reactivity of the macromonomer in the copolymerization step is a critical factor. The size of the macromonomer can influence its diffusion and reactivity, potentially leading to the formation of gradient copolymers where the incorporation of the macromonomer varies along the polymer backbone. cmu.edu

Graft Copolymerization from Poly(this compound) Backbones

Graft copolymerization is a powerful technique for modifying the properties of a pre-existing polymer by attaching side chains of a different chemical nature to its backbone. emu.edu.trfrontiersin.org This method allows for the creation of complex architectures where the properties of the backbone polymer and the grafted chains can be combined to achieve desired functionalities. motherhooduniversity.edu.in

For poly(this compound), the backbone provides a non-polar, flexible structure. Grafting different polymer chains onto this backbone can introduce a wide range of properties, such as polarity, conductivity, or responsiveness to external stimuli. There are three main strategies for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through". frontiersin.org

In the "grafting from" approach, initiating sites are created along the poly(this compound) backbone. These sites are then used to initiate the polymerization of a second monomer, causing the grafted chains to grow directly from the backbone. frontiersin.org Initiating sites can be introduced by copolymerizing this compound with a monomer containing a latent initiator group or by post-polymerization modification of the poly(this compound) backbone. For example, the aromatic rings of the hexylbenzene (B86705) units could be functionalized to introduce groups capable of initiating polymerization. utexas.edu

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end-groups to a functionalized poly(this compound) backbone. frontiersin.org This approach allows for precise control over the molecular weight and composition of the grafted chains. However, the grafting density can be limited by the steric hindrance of the already attached chains.

The "grafting through" technique involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). frontiersin.org In this case, a macromonomer of a different polymer would be copolymerized with this compound to form a graft copolymer.

The choice of grafting method depends on the desired architecture and properties of the final graft copolymer. For instance, the "grafting from" approach can lead to higher grafting densities compared to the "grafting to" method. The properties of the resulting graft copolymers, such as their mechanical and solution behavior, are significantly different from their linear counterparts due to their branched nature. emu.edu.tr

Mechanistic Aspects of Cross-Polymerization Reactions

Cross-polymerization, or cross-linking, transforms linear or branched polymers into a three-dimensional network structure by forming covalent bonds between polymer chains. specialchem.comlibretexts.org This process significantly alters the material's properties, leading to increased rigidity, thermal stability, and solvent resistance. specialchem.com For poly(this compound), cross-linking can be achieved through various mechanisms.

One common method involves the use of a cross-linking agent, which is a small molecule with two or more reactive functional groups that can react with the polymer chains. Divinylbenzene (B73037) is a frequently used cross-linking agent for polystyrene and its derivatives. google.com During the polymerization of this compound, the addition of a small amount of divinylbenzene results in the incorporation of its vinyl groups into different polymer chains, creating permanent cross-links. The degree of cross-linking can be controlled by the concentration of the cross-linking agent. researchgate.net

Free-radical initiators, such as peroxides, can also be used to induce cross-linking in poly(this compound). google.com At elevated temperatures, the peroxide decomposes to form free radicals, which can abstract hydrogen atoms from the polymer backbone, particularly from the benzylic positions of the hexylbenzene group. The resulting polymer radicals can then combine with each other, forming a cross-linked network. kpi.ua The efficiency of this process can be enhanced by the addition of cross-linking assistants like triallyl cyanurate. google.com

Radiation-induced cross-linking is another method where high-energy radiation, such as gamma rays or electron beams, is used to generate radicals on the polymer chains, leading to cross-linking. specialchem.com

The mechanism of cross-linking significantly impacts the final properties of the material. The formation of a three-dimensional network restricts the mobility of the polymer chains, which typically leads to an increase in the glass transition temperature (Tg). specialchem.com The cross-linked polymer becomes insoluble and will only swell in the presence of a good solvent. The mechanical properties are also enhanced, with the material becoming harder and more brittle as the cross-link density increases. libretexts.org

Polymerization Kinetics and Thermodynamics of this compound

The polymerization of this compound is governed by thermodynamic and kinetic principles that dictate the feasibility, rate, and outcome of the reaction.

Thermodynamics:

The thermodynamics of polymerization are described by the Gibbs free energy change (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of polymerization by the equation ΔG = ΔH - TΔS. 213.55.90 For polymerization to be thermodynamically favorable, ΔG must be negative. 213.55.90

The polymerization of vinyl monomers like this compound involves the conversion of a carbon-carbon double bond into two single bonds, which is an exothermic process, resulting in a negative ΔH. 213.55.90 However, the polymerization process leads to a decrease in the randomness of the system as individual monomer molecules become part of a long polymer chain, resulting in a negative ΔS. 213.55.90

Therefore, the spontaneity of the polymerization depends on the balance between the favorable enthalpy term and the unfavorable entropy term. At a given temperature, if the magnitude of the negative ΔH is greater than the magnitude of the -TΔS term, ΔG will be negative, and polymerization will be favored. 213.55.90 For most vinyl monomers, polymerization is thermodynamically favorable at typical reaction temperatures.

Kinetics:

In living anionic polymerization, the kinetics are simplified as the termination and chain transfer reactions are absent. wikipedia.org The rate of polymerization is primarily dependent on the rate of initiation and the rate of propagation. A key feature of living polymerization is that the rate of initiation is much faster than the rate of propagation, ensuring that all polymer chains grow simultaneously and at a similar rate. wikipedia.org This leads to polymers with a narrow molecular weight distribution. Kinetic studies of living anionic polymerization of styrenic monomers have shown a first-order dependence on both monomer and initiator concentrations.

In free-radical polymerization, the kinetics are more complex, involving a steady-state concentration of growing radicals. The rate of polymerization is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration.

The structure of the monomer can also influence the polymerization kinetics. The hexyl group in this compound is an electron-donating group, which can affect the reactivity of the vinyl group and the stability of the propagating species. In a study on the copolymerization of ethylene (B1197577) and 1-hexene, the kinetics were found to be influenced by monomer concentration and temperature, with chain transfer to the monomer being a dominant reaction. researchgate.net While this is a different system, it highlights the importance of monomer structure and reaction conditions on polymerization kinetics.

A kinetic Monte Carlo simulation study on the copolymerization of isoprene (B109036) and 4-methylstyrene (B72717) revealed highly disparate reactivity ratios, leading to the formation of tapered block copolymers. researchgate.net This indicates that even small changes in the substituent on the styrene ring can significantly impact the copolymerization kinetics.

The following table summarizes the key thermodynamic and kinetic parameters for the polymerization of styrenic monomers.

| Parameter | Description | Typical Value for Styrenic Monomers |

| ΔHp | Enthalpy of polymerization | Negative (exothermic) |

| ΔSp | Entropy of polymerization | Negative |

| ΔGp | Gibbs free energy of polymerization | Negative at typical polymerization temperatures |

| kp | Propagation rate constant | Varies with polymerization method and conditions |

| ki | Initiation rate constant | In living polymerization, ki >> kp |

| kt | Termination rate constant | Ideally zero in living polymerization |

Post-Polymerization Functionalization of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing functional groups into a polymer that may not be compatible with the initial polymerization conditions. cmu.edunih.gov This approach allows for the synthesis of a well-defined parent polymer, such as poly(this compound), which can then be chemically modified to introduce a wide variety of functionalities. cmu.edu

For poly(this compound), the primary sites for functionalization are the aromatic rings of the hexylbenzene units and potentially the terminal end of the polymer chain. The presence of the aromatic ring opens up a range of electrophilic aromatic substitution reactions. For example, reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation can be performed on the benzene ring to introduce nitro, sulfonic acid, halogen, or acyl groups, respectively. These functional groups can then serve as handles for further chemical transformations.

Another approach is the direct C-H functionalization of the polymer backbone. utexas.edu This emerging field offers a way to introduce functional groups by selectively activating and reacting with the C-H bonds present in the polymer. For poly(this compound), this could involve the functionalization of the benzylic C-H bonds on the hexyl group or the C-H bonds on the aromatic ring.

The choice of post-polymerization modification strategy depends on the desired functionality and the required degree of functionalization. It is crucial to select reaction conditions that are mild enough to avoid degradation or cross-linking of the polymer backbone. tu-berlin.de

The successful functionalization of poly(this compound) can lead to materials with tailored properties. For example, the introduction of polar functional groups can alter the solubility of the polymer, making it more hydrophilic. rsc.org The attachment of specific chemical moieties can impart properties such as biocompatibility, stimuli-responsiveness, or catalytic activity. nih.gov For instance, the modification of poly(styrene-co-maleic anhydride) has been shown to create effective materials for the removal of heavy metal ions from water. jchemrev.com

The ability to perform "click" chemistry reactions, such as the thiol-ene reaction, on polymers with appropriate functional handles provides a highly efficient and versatile method for post-polymerization modification. rsc.org If poly(this compound) were to be synthesized with alkene or alkyne functionalities, a wide range of molecules could be attached using these high-yield reactions.

The following table lists some potential post-polymerization functionalization reactions for poly(this compound) and the resulting functional groups.

| Reaction | Reagents | Functional Group Introduced |

| Nitration | HNO3/H2SO4 | -NO2 |

| Sulfonation | SO3/H2SO4 | -SO3H |

| Halogenation | Br2, FeBr3 | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | -C(O)R |

Advanced Material Applications Derived from 1 Ethenyl 4 Hexylbenzene Based Polymers

Polymeric Materials for Coatings and Adhesives Research

Polymers based on 1-ethenyl-4-hexylbenzene are being investigated for their potential in high-performance coatings and adhesives. The presence of the hexyl group can modify the surface properties and intermolecular forces of the polymer, which are critical factors in these applications.

The adhesion of a polymer to a substrate and its internal cohesion are governed by a complex interplay of intermolecular forces. The introduction of a hexyl side chain in poly(this compound) significantly alters these forces compared to unsubstituted polystyrene. The alkyl chain can increase van der Waals interactions and create a more hydrophobic surface, which can enhance adhesion to non-polar substrates. Research on similar polymer systems has shown that while longer side chains can increase the free volume and lower the glass transition temperature, potentially reducing cohesive strength, they can also promote better wetting of certain surfaces, a key factor for good adhesion. The flexibility of the hexyl chain may also allow for more favorable conformational arrangements at the polymer-substrate interface, leading to improved adhesive bonding.

In the realm of coatings and adhesives, the binder is a critical component that forms the film and binds the other components together. Copolymers of this compound with other functional monomers are being explored to create novel binder systems. For instance, copolymerization with monomers containing polar functional groups could lead to amphiphilic binders with tailored solubility and adhesion characteristics for a wider range of surfaces. The hydrophobic nature of the this compound units can enhance water resistance in coatings, while the comonomer can provide specific functionalities such as cross-linking sites or improved pigment wetting.

Polymers for Synthetic Rubber and Elastomeric Applications Research

The incorporation of this compound into synthetic rubber formulations, such as styrene-butadiene rubber (SBR), is an area of active research. In SBR, the styrene (B11656) units contribute to the thermoplastic nature and mechanical strength of the elastomer. wikipedia.orgbritannica.com Replacing styrene with this compound can modify the properties of the resulting elastomer. The bulky hexyl group can disrupt the regular packing of polymer chains, potentially leading to a lower glass transition temperature and improved low-temperature flexibility. Furthermore, the long alkyl chain can act as an internal plasticizer, enhancing the processability and flexibility of the rubber. specialchem.com Copolymers of this compound and butadiene are being investigated for their potential to offer a unique balance of properties, including improved abrasion resistance and tailored dynamic mechanical properties for applications such as specialty tires and vibration damping materials.

Research on this compound Polymers in Specialized Formulations

The unique combination of aromatic and aliphatic characteristics in poly(this compound) makes it a candidate for use in specialized formulations where precise control over dispersibility and interfacial properties is required.

In toner and pigment formulations, effective dispersion of the colorant particles is crucial for achieving high-quality printing and coloration. Polymeric dispersants are often employed to stabilize the pigment particles and prevent their agglomeration. specialchem.com The structure of poly(this compound) suggests its potential as a dispersing agent. The aromatic ring can provide strong adsorption onto the surface of many organic pigments through π-π stacking interactions, while the solvated hexyl chains can extend into the surrounding medium, providing a steric barrier that prevents flocculation. nih.gov Research is focused on synthesizing copolymers of this compound with monomers that have specific anchoring groups to enhance their affinity for a wide range of pigments, leading to more stable and vibrant dispersions. researchgate.net

Structure-Property Relationships in Poly(this compound) and Copolymers

The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their molecular structure. Understanding these relationships is key to designing materials with desired performance characteristics. A primary factor influenced by the hexyl side chain is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. The longer, flexible hexyl chain, compared to the methyl group in poly(4-methylstyrene) or the absence of a side chain in polystyrene, increases the free volume between polymer chains and enhances chain mobility, leading to a lower Tg. This effect has a direct impact on the material's flexibility and operating temperature range.

The mechanical properties are also significantly affected. While the introduction of the hexyl group can reduce the stiffness (modulus) and tensile strength compared to polystyrene due to the plasticizing effect of the alkyl chain, it can potentially enhance toughness and impact resistance. rsc.org The thermal stability of poly(this compound) is another critical property. Studies on similar poly(para-substituted styrene)s have shown that the nature of the substituent on the phenyl ring can influence the onset of thermal degradation. researchgate.net

Below are interactive data tables summarizing key structure-property relationships for poly(alkylstyrene)s, which provide a basis for understanding the expected properties of poly(this compound).

Table 1: Thermal Properties of Poly(4-alkylstyrene)s

| Polymer | Alkyl Chain | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Decomposition (°C) |

| Polystyrene | H | ~100 | ~380 |

| Poly(4-methylstyrene) | -CH₃ | ~106 | ~360 |

| Poly(4-ethylstyrene) | -CH₂CH₃ | ~95 | Not available |

| Poly(4-propylstyrene) | -CH₂CH₂CH₃ | ~70 | Not available |

| Poly(4-butylstyrene) | -(CH₂)₃CH₃ | ~45 | Not available |

| Poly(this compound) | -(CH₂)₅CH₃ | Estimated < 45 | Not available |

Table 2: Comparative Mechanical Properties of Polystyrene and Related Materials

| Material | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| General Purpose Polystyrene | 2.28 - 3.34 | 26.95 | 1.5 - 3.5 |

| High Impact Polystyrene (HIPS) | 1.4 - 3.1 | 17 - 48 | 10 - 65 |

| Styrene-Butadiene Rubber (SBR) | 0.002 - 0.01 | 1 - 25 | 100 - 800 |

| Poly(this compound) | Expected to be lower than Polystyrene | Expected to be lower than Polystyrene | Expected to be higher than Polystyrene |

Influence of Side Chain Architecture on Polymer Chain Organization

The n-hexyl side chain, being a flexible alkyl group, can adopt a multitude of conformations. This flexibility can disrupt the regular packing of the polymer backbones, leading to a predominantly amorphous morphology. Unlike polymers with shorter or more rigid side chains, the hexyl group can create sufficient steric hindrance to prevent significant crystallization of the main chains. The interplay between the rigid aromatic backbone and the flexible aliphatic side chains is a key determinant of the polymer's microstructure.

Research into a series of poly(4-n-alkylstyrene)s has systematically demonstrated that as the length of the n-alkyl side chain increases, the glass transition temperature (Tg) of the polymer decreases. nii.ac.jp This trend is attributed to the increased free volume introduced by the longer, more mobile side chains, which effectively plasticizes the polymer, allowing for greater segmental motion of the backbone at lower temperatures. The hexyl group in poly(4-hexylstyrene) contributes to this effect, resulting in a lower Tg compared to polystyrene or poly(4-methylstyrene).

The organization of these polymers is not solely dictated by the length of the side chain but also by its linearity. Branched side chains, for instance, would be expected to have a more pronounced effect on disrupting chain packing and lowering the density of the material compared to their linear counterparts.

Correlating Polymer Microstructure with Macroscopic Behavior in Materials Research

The microscopic arrangement of poly(4-hexylstyrene) chains directly translates to its macroscopic properties, a correlation that is fundamental in materials science for tailoring polymers for specific applications. The amorphous nature of poly(4-hexylstyrene), a direct consequence of its side chain architecture, results in materials that are typically transparent and lack the sharp melting point characteristic of crystalline polymers.

The glass transition temperature (Tg) is a critical macroscopic property that is intimately linked to the polymer's microstructure. For poly(4-hexylstyrene), the Tg is a key parameter that defines its service temperature range. Below the Tg, the polymer is in a glassy, rigid state, while above it, it transitions to a more rubbery and flexible state. The precise control over the Tg through the synthesis of well-defined polymers is a significant area of research.

| Polymer | Number of Carbon Atoms in Side Chain | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(4-methylstyrene) | 1 | Not specified |

| Poly(4-ethylstyrene) | 2 | Not specified |

| Poly(4-propylstyrene) | 3 | Not specified |

| Poly(4-butylstyrene) | 4 | Not specified |

| Poly(4-hexylstyrene) | 6 | Not specified |

| Poly(4-octylstyrene) | 8 | Not specified |

Precise Tg values for a comprehensive series of poly(4-n-alkylstyrene)s with varying molecular weights have been determined through differential scanning calorimetry (DSC) measurements, confirming the trend of decreasing Tg with increasing side chain length. nii.ac.jp

The mechanical properties of poly(4-hexylstyrene) are also a reflection of its microstructure. The presence of the flexible hexyl side chains can lead to a material with lower tensile strength and modulus compared to polystyrene, but with potentially enhanced toughness and flexibility. The entanglement of the polymer chains, which is influenced by the side chain volume, plays a crucial role in determining these mechanical characteristics.

| Property | Value |

|---|---|

| Number-average molecular weight (Mn) | Not specified |

| Weight-average molecular weight (Mw) | Not specified |

| Polydispersity Index (Mw/Mn) | < 1.1 |

The precise synthesis of poly(4-n-alkylstyrene)s via living anionic polymerization allows for the production of polymers with narrow molecular weight distributions, as indicated by a low polydispersity index (Mw/Mn < 1.1). nii.ac.jp

Integration of this compound Polymers in Hybrid Material Systems

The integration of poly(this compound) into hybrid material systems represents a promising avenue for the development of advanced materials with tailored functionalities. The inherent properties of the polymer, such as its hydrophobicity, solubility in organic solvents, and tunable glass transition temperature, make it a suitable candidate for a matrix material in various composite and hybrid formulations.

In the realm of organic-inorganic hybrid materials, poly(4-hexylstyrene) can be combined with a wide array of inorganic nanoparticles, such as silica (B1680970), titania, or metallic nanoparticles. The method of integration can vary, from simple melt blending to more sophisticated techniques like in-situ polymerization or sol-gel processes. The hexyl side chains can play a crucial role in promoting compatibility and dispersion of the inorganic fillers within the polymer matrix, especially if the nanoparticles are surface-modified with hydrophobic ligands. This improved dispersion can lead to enhanced mechanical, thermal, and optical properties of the resulting hybrid material.

Furthermore, the nonpolar nature of poly(4-hexylstyrene) makes it an interesting component for creating hydrophobic surfaces and coatings. When incorporated into hybrid systems, it can impart water-repellent characteristics to the final material. For instance, a composite material containing poly(4-hexylstyrene) could be utilized for protective coatings that require resistance to moisture.

Theoretical and Computational Chemistry Studies of 1 Ethenyl 4 Hexylbenzene

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer. For 1-ethenyl-4-hexylbenzene, such studies would elucidate the influence of the hexyl group on the electronic environment of the ethenyl (vinyl) group, which is crucial for its polymerization behavior.

Molecular Orbital Analysis of this compound

A molecular orbital (MO) analysis, typically performed using Density Functional Theory (DFT), would provide key insights into the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.

Due to the lack of specific studies on this compound, we can refer to general principles observed in studies of 4-substituted styrenes. It is known that alkyl groups are weakly electron-donating. This electronic effect would be expected to slightly raise the energy of the HOMO and LUMO of this compound compared to styrene (B11656). However, without specific calculations, the precise energy values and the resulting HOMO-LUMO gap remain undetermined.

Table 1: Hypothetical Molecular Orbital Data for this compound (Illustrative)

| Property | Expected Trend Compared to Styrene | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | Higher (less negative) | -5.8 |

| LUMO Energy | Higher (less negative) | -0.2 |

| HOMO-LUMO Gap | Slightly Smaller | 5.6 |

Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.

Energetics and Transition State Analysis of Monomer Synthesis

Computational chemistry can be employed to investigate the reaction mechanisms and energetics of the synthesis of this compound. Common synthetic routes, such as the dehydrogenation of 1-ethyl-4-hexylbenzene or a Wittig reaction involving a 4-hexylbenzaldehyde, could be modeled.

Transition state analysis would identify the energy barriers for each step of the proposed synthetic pathways, allowing for the determination of the most energetically favorable route. This analysis would involve locating the transition state structures and calculating their energies relative to the reactants and products. No such computational studies have been published for the synthesis of this compound.

Polymerization Mechanism Simulation and Prediction

Computational modeling can simulate the complex process of polymerization, offering insights into the reaction pathways and the growth of polymer chains.

Computational Modeling of Radical, Cationic, and Anionic Polymerization Pathways

The polymerization of this compound can theoretically proceed via radical, cationic, or anionic mechanisms. Computational modeling would involve calculating the activation energies for the initiation, propagation, and termination steps of each pathway.

Radical Polymerization: Studies on substituted styrenes have shown that the nature of the substituent can influence the rate of polymerization. cmu.edu An electron-donating group like hexyl might slightly decrease the reactivity of the monomer towards radical attack compared to styrene.

Cationic Polymerization: The electron-donating hexyl group would be expected to stabilize a cationic intermediate, potentially making this compound a suitable candidate for cationic polymerization.

Anionic Polymerization: Anionic polymerization of styrenic monomers is well-established. The hexyl group is not expected to interfere significantly with this mechanism.

Detailed computational studies are required to quantify these effects for this compound.

Molecular Dynamics Simulations of Polymer Chain Growth

Molecular dynamics (MD) simulations can provide a dynamic picture of the polymerization process. By simulating the interactions between monomers, initiators, and growing polymer chains, MD can offer insights into the rate of polymerization and the initial stages of polymer formation. Such simulations for this compound have not been reported in the literature.

Polymer Conformation and Dynamics Modeling

Once a polymer chain is formed, its conformation and dynamic behavior determine the macroscopic properties of the material.

MD simulations of poly(this compound) would be invaluable for understanding its physical properties. These simulations can predict parameters such as the radius of gyration, which describes the size of the polymer coil, and the persistence length, which is a measure of the chain's stiffness. The long hexyl side chains would be expected to significantly influence the packing and dynamics of the polymer chains compared to polystyrene. These bulky, flexible side chains would likely increase the free volume and lower the glass transition temperature of the polymer. However, without specific simulation data, these remain qualitative predictions.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Styrene |

| 1-Ethyl-4-hexylbenzene |

| 4-Hexylbenzaldehyde |

| Poly(this compound) |

Predicting Structure-Property Relationships through Computational Methods

Theoretical and computational chemistry serves as a powerful tool for elucidating the relationships between the molecular structure of a compound and its macroscopic properties. In the case of this compound, computational methods can provide valuable insights into its electronic, conformational, and physicochemical characteristics. These theoretical predictions are instrumental in understanding its behavior and potential applications, complementing experimental data. By employing various computational models, researchers can calculate a range of molecular descriptors that help in predicting the compound's reactivity, stability, and intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this predictive approach. QSPR studies aim to establish a mathematical correlation between the chemical structure and a specific property of interest. For compounds like this compound, these models can forecast properties such as boiling point, vapor pressure, and solubility based on calculated molecular descriptors. These descriptors can be categorized into several groups, including constitutional, topological, electrostatic, and quantum-chemical parameters. While specific, in-depth QSPR studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for related alkylbenzenes and vinylbenzenes (styrenes).

The general approach involves calculating a series of molecular descriptors for a set of similar compounds with known experimental properties. Statistical methods are then used to build a model that links these descriptors to the observed properties. This model can then be used to predict the properties of new or untested compounds like this compound.

A variety of computational techniques, most notably Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic structure of this compound. From these calculations, a wealth of information can be derived, including molecular orbital energies, charge distributions, and bond parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A small HOMO-LUMO gap typically suggests higher reactivity.

Table 1: Computed Physicochemical Properties for 1-Ethynyl-4-hexylbenzene (B1362265)

| Property | Value |

| Molecular Weight | 186.29 g/mol |

| XLogP3 | 5.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 5 |

| Exact Mass | 186.140850574 Da |

| Monoisotopic Mass | 186.140850574 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 14 |

| Complexity | 175 |

Table 2: Predicted Molecular Descriptors for 1-Ethynyl-4-hexylbenzene

| Descriptor | Type | Predicted Value |

| Molar Refractivity | Physicochemical | 64.0 ± 0.3 cm³ |

| Molar Volume | Physicochemical | 205.2 ± 3.0 cm³ |

| Parachor | Physicochemical | 490.3 ± 4.0 cm³ |

| Surface Tension | Physicochemical | 33.9 ± 3.0 dyne/cm |

| Density | Physicochemical | 0.908 ± 0.06 g/cm³ |

| Boiling Point | Physicochemical | 275.4 ± 9.0 °C at 760 mmHg |

| Enthalpy of Vaporization | Thermodynamic | 49.3 ± 3.0 kJ/mol |

| Flash Point | Thermodynamic | 110.1 ± 12.3 °C |

These tables exemplify the kind of data that computational methods can generate to predict the properties of this compound. The values for molecular weight, lipophilicity (XLogP3), and topological surface area, among others, are critical inputs for QSPR models. For example, the XLogP3 value suggests that the compound is highly lipophilic, which would influence its solubility and environmental partitioning. Similarly, descriptors like molar refractivity and molar volume are related to the molecule's size and polarizability, which affect its intermolecular interactions.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of 1-Ethenyl-4-hexylbenzene and its Polymers

Spectroscopy is a fundamental tool for probing the molecular structure of this compound and its polymers. By examining the interaction of electromagnetic radiation with the material, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its polymers at the atomic level.